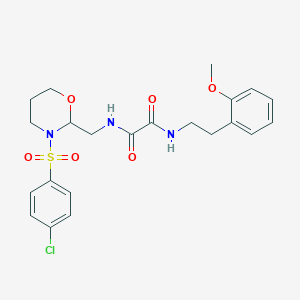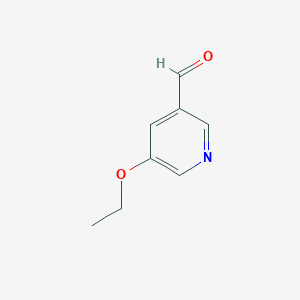
5-Ethoxynicotinaldehyde
説明
5-Ethoxynicotinaldehyde is a useful research chemical . It has a molecular weight of 151.16 and a molecular formula of C8H9NO2 . Its IUPAC name is 5-ethoxypyridine-3-carbaldehyde .
Molecular Structure Analysis
The molecular structure of this compound can be represented by its canonical SMILES notation: CCOC1=CN=CC(=C1)C=O . This indicates that the molecule consists of an ethoxy group (CCO) attached to a pyridine ring, with a formyl group (C=O) also attached to the ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a LogP value of 1.29280, indicating its relative solubility in water and octanol . The compound’s InChI key is HIDAERAKVUSKAA-UHFFFAOYSA-N .科学的研究の応用
Green Synthesis of Pyranopyrazoles
A study by Zolfigol et al. (2013) presented a green, simple, and efficient method for preparing pyranopyrazoles. This process involved a one-pot, four-component condensation reaction using aryl aldehydes, demonstrating the utility of aldehydes in green chemistry and organic synthesis.
Biocatalytic Production of Sustainable Chemicals
In a study by Yuan et al. (2019), the focus was on the biocatalytic production of 2,5-furandicarboxylic acid (FDCA) from chemicals like 5-hydroxymethylfurfural and 5-methoxymethylfurfural. This research highlights the role of aldehyde derivatives in developing bio-based polymers and sustainable substitutes for petroleum-derived products.
Atmospheric Oxidation of Poly(oxyethylene) Alcohols
Research by Bergh et al. (1999) and Bodin et al. (2003) explored the atmospheric oxidation of poly(oxyethylene) alcohols, forming ethoxylated aldehydes and formates. These studies contribute to understanding how ethoxylated surfactants degrade and form potential allergens, emphasizing the importance of storage and handling conditions.
Methanol Conversion to Hydrocarbons
In a study by Liu et al. (2019), formaldehyde, a simple aldehyde, was identified as a crucial intermediate in the conversion of methanol to olefins. This research provides insights into the catalytic processes and reaction pathways in chemical manufacturing and the production of hydrocarbons.
Conversion of Carbohydrates into Chemicals
Bing Liu and Zehui Zhang (2013) used silica-supported sulfonic acid as a catalyst for converting fructose-based carbohydrates into 5-ethoxymethylfurfural (EMF) and glucose-based carbohydrates into ethyl D-glucopyranoside. This study is significant for the transformation of carbohydrates into fine chemicals and biofuel additives, demonstrating the potential of aldehyde derivatives in sustainable chemical production.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-ethoxypyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8-3-7(6-10)4-9-5-8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDAERAKVUSKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
227939-23-3 | |
| Record name | 5-ethoxypyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2651272.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2651275.png)
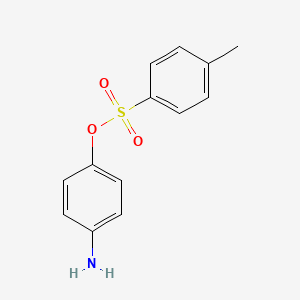
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2651277.png)

![3-Butan-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2651281.png)
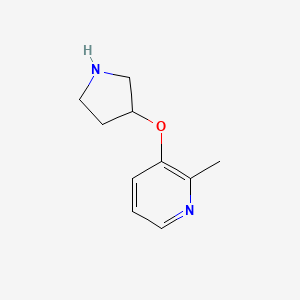
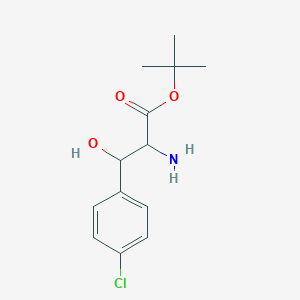

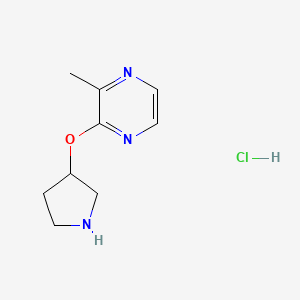
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-sulfonamide](/img/structure/B2651290.png)
![N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2651291.png)
![2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2651292.png)
